molecular formula C14H11N B1618800 2-Methylacridine CAS No. 613-15-0

2-Methylacridine

Cat. No.: B1618800
CAS No.: 613-15-0
M. Wt: 193.24 g/mol
InChI Key: HVZWBVZEZZJOKQ-UHFFFAOYSA-N
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Description

2-Methylacridine is an organic compound with the molecular formula C14H11N. It is a derivative of acridine, a nitrogen-containing heterocycle. Acridine and its derivatives are known for their planar structures and are used in various applications, including dyes and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylacridine can be synthesized through several methods. One common approach involves the cyclization of N-arylanthranilic acids. For instance, the Ullmann condensation reaction of 2-bromobenzoic acid with aniline derivatives can yield 2-arylamino benzoic acids, which can then be cyclized using polyphosphoric acid to produce acridone derivatives . Another method involves the condensation of N-arylanthranilic acids with appropriate reagents under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 2-Methylacridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of acridone derivatives.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced acridine derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium dichromate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products:

    Oxidation: Acridone derivatives.

    Reduction: Reduced acridine derivatives.

    Substitution: Various substituted acridine derivatives depending on the reagents used.

Scientific Research Applications

2-Methylacridine and its derivatives have a wide range of scientific research applications:

Comparison with Similar Compounds

    Acridine: The parent compound of 2-Methylacridine, known for its planar structure and basic properties.

    9-Aminoacridine: A derivative of acridine with an amino group at the 9-position, known for its antimicrobial properties.

    Amsacrine: An acridine derivative used as an anticancer agent, known for its ability to intercalate into DNA and inhibit topoisomerase II.

Uniqueness of this compound: this compound is unique due to the presence of a methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its ability to interact with biological targets and improve its efficacy in various applications .

Properties

IUPAC Name

2-methylacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-10-6-7-14-12(8-10)9-11-4-2-3-5-13(11)15-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZWBVZEZZJOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=CC=CC=C3N=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210193
Record name 2-Methylacridine
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

613-15-0
Record name 2-Methylacridine
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Record name 2-Methylacridine
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Record name 2-Methylacridine
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Record name 2-Methylacridine
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Record name 2-methylacridine
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Record name 2-METHYLACRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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